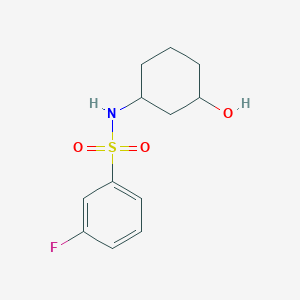

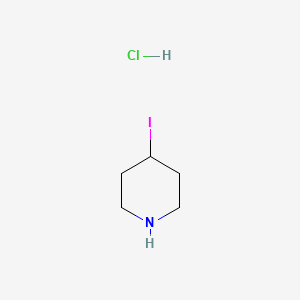

![molecular formula C12H14O B2615489 (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1823894-02-5](/img/structure/B2615489.png)

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated over the past three decades . Multiple synthetic approaches have been reported for the construction of the BCP framework . In particular, carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes, have emerged as the two most practical and scalable methods .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane consists of three rings of four carbon atoms each . It is a highly strained molecule . The bicyclo[1.1.1]pentane structure has been used as an unusual bioisostere for a phenyl ring .

Chemical Reactions Analysis

The application of bicyclo[1.1.1]pentane derivatives in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks has been extensively investigated . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mecanismo De Acción

Target of Action

It’s known that bicyclo[111]pentane (BCP) derivatives, which include (3-(Bicyclo[111]pentan-1-yl)phenyl)methanol, have been extensively investigated in materials science and drug discovery . They have been identified as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The bcp motif, which is a part of this compound, is known to add three-dimensional character and saturation to compounds . This can influence the interaction of the compound with its targets and result in changes in their function.

Biochemical Pathways

Bcp derivatives have been used in various applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, a characteristic of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Result of Action

It’s known that bcp derivatives can increase or equal solubility, potency, and metabolic stability of lead compounds .

Action Environment

The bcp motif’s ability to add three-dimensional character to compounds suggests it may influence how the compound interacts with its environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol in lab experiments include its high purity and yield, as well as its unique properties. However, the limitations of using the compound include its high cost and limited availability.

Direcciones Futuras

There are several future directions for the use of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol in scientific research. One potential direction is the development of new chiral ligands and catalysts based on the compound. Another potential direction is the development of new drugs based on the compound's anti-inflammatory and antitumor properties. Additionally, the compound may be useful in the development of new materials with unique properties.

Métodos De Síntesis

The synthesis method of (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol involves the reaction of bicyclo[1.1.1]pentane with phenylmagnesium bromide, followed by the addition of formaldehyde and subsequent reduction with sodium borohydride. The reaction yields the desired product with high purity and yield.

Aplicaciones Científicas De Investigación

(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol has been extensively used in scientific research due to its unique properties. The compound has been used as a building block for the synthesis of various compounds, including chiral ligands and catalysts. It has also been used as a starting material for the synthesis of various natural products.

Propiedades

IUPAC Name |

[3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAMHOWFCCIIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC(=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

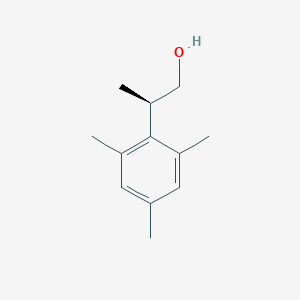

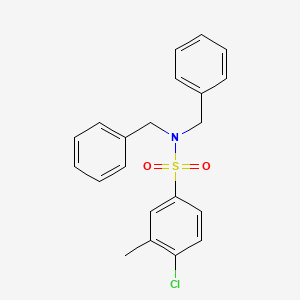

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615408.png)

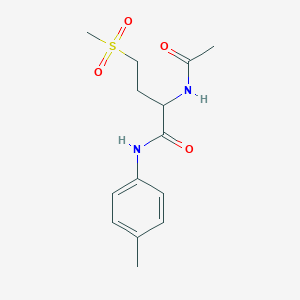

![N-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2615410.png)

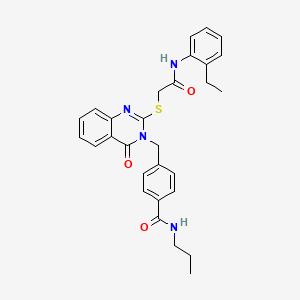

![4-[benzyl(methyl)amino]-N-(3-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2615414.png)

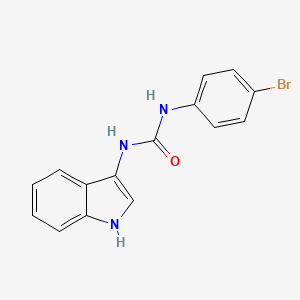

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2615416.png)

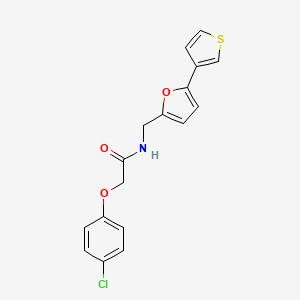

![2-chloro-6-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2615420.png)

![2-(phenoxymethyl)-1-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2615429.png)